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molecular formula C19H20O6 B8505009 6-hydroxy-1-(4-methoxycinnamoyl)-2,3,4-Trimethoxy-benzene

6-hydroxy-1-(4-methoxycinnamoyl)-2,3,4-Trimethoxy-benzene

Cat. No. B8505009
M. Wt: 344.4 g/mol
InChI Key: FRISOFZUHCOQEC-UHFFFAOYSA-N
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Patent
US08138165B2

Procedure details

A solution of the chalcone 6 (1.72 g, 5 mmol) and iodine (catalytic amount) in dimethyl sulfoxide (6 mL) was refluxed for 30 min, and then the reaction mixture was poured onto crushed ice (50 g). The resulting precipitate was collected and washed with 5% sodium thiosulfate solution (30 mL) and water. Recrystallization from ethanol afforded the title flavone (1.38 g, 81%) as bright yellow crystals: 1H NMR (CDCl3, 200 M Hz) δ 7.81 (d, J=9.0 Hz, 2H), 6.98 (d, J=9.0 Hz, 2H), 6.79 (s 1H), 6.57 (s, 1H), 3.99 (s 3H), 3.98 (s, 3H), 3.92 (s, 3H), 3.87 (s, 3H); 13C NMR (CDCl3, 50 M Hz) δ 177.1 (s), 162.0 (s), 161.0 (s), 157.5 (s), 154.3 (s), 152.4 (s), 140.2 (s), 127.5 (d, 2C), 123.6 (s), 114.2 (d, 2C), 122.7 (s), 106.8 (d), 96.1 (d), 62.0 (q), 61.4 (q), 56.1 (q), 55.3 (q).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([C:8](=[O:19])[CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=[C:6]([O:20][CH3:21])[C:5]([O:22][CH3:23])=[C:4]([O:24][CH3:25])[CH:3]=1.II>CS(C)=O>[CH3:18][O:17][C:14]1[CH:13]=[CH:12][C:11]([C:10]2[O:1][C:2]3[C:7]([C:8](=[O:19])[CH:9]=2)=[C:6]([O:20][CH3:21])[C:5]([O:22][CH3:23])=[C:4]([O:24][CH3:25])[CH:3]=3)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
1.72 g
Type
reactant
Smiles
OC1=CC(=C(C(=C1C(C=CC1=CC=C(C=C1)OC)=O)OC)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
6 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice
Quantity
50 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with 5% sodium thiosulfate solution (30 mL) and water
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=2OC3=CC(=C(C(=C3C(C2)=O)OC)OC)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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